Verdinexor

Catalog No.
S546693
CAS No.
1392136-43-4
M.F
C18H12F6N6O
M. Wt
442.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verdinexor

CAS Number

1392136-43-4

Product Name

Verdinexor

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide

Molecular Formula

C18H12F6N6O

Molecular Weight

442.3 g/mol

InChI

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4-

InChI Key

OPAKEJZFFCECPN-XQRVVYSFSA-N

SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

KPT-335; KPT 335; KPT335; Verdinexor

Canonical SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Description

The exact mass of the compound Verdinexor is 442.0977 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Disrupting Nuclear Export for Cancer Treatment

During cellular function, proteins are constantly being shuttled between the cell nucleus, where genetic material resides, and the cytoplasm, the main body of the cell. This transport process is essential for normal cellular activity. Verdinexor acts by inhibiting a protein called Exportin 1 (XPO1) which is responsible for exporting proteins from the nucleus. By blocking XPO1, Verdinexor disrupts this transport and causes tumor suppressor proteins to accumulate in the nucleus. These accumulated tumor suppressor proteins can then trigger cell death in cancer cells. (Source: )

Verdinexor is a novel compound classified as a selective inhibitor of nuclear export, specifically targeting the chromosome region maintenance 1 protein, also known as Exportin 1 or CRM1. Its chemical formula is C18H12F6N6O, with a molecular weight of 442.33 g/mol. This compound has been developed primarily for veterinary use, particularly for treating lymphoma in dogs, under the brand name Laverdia-CA1 . Verdinexor functions by inhibiting the nuclear export of tumor suppressor proteins and growth regulatory proteins, which are crucial for maintaining cellular homeostasis and regulating tumor cell proliferation .

Verdinexor's primary function is to inhibit the nuclear export protein Exportin 1 (XPO1), also known as CRM1 [, ]. XPO1 plays a crucial role in transporting various molecules, including tumor suppressor proteins, out of the cell nucleus. By inhibiting XPO1, Verdinexor traps these tumor suppressor proteins within the nucleus, allowing them to exert their anti-cancer effects []. This mechanism holds promise for the treatment of various cancers.

In the case of viral infections, Verdinexor might prevent the export of viral ribonucleoproteins (vRNPs) necessary for viral assembly, hindering viral replication [].

The primary reaction mechanism of verdinexor involves its binding to the CRM1 protein, thereby blocking the export of various proteins from the nucleus to the cytoplasm. This action disrupts several cellular processes, including those involved in tumorigenesis and viral replication. Specifically, it has shown efficacy in reducing the replication of viruses such as influenza by preventing the export of viral components necessary for virion assembly .

Verdinexor exhibits significant biological activity as both an anti-cancer agent and an antiviral drug. In preclinical studies, it has demonstrated effectiveness against various cancers, particularly lymphoma in canine patients, leading to its conditional approval by the U.S. Food and Drug Administration for veterinary use . Additionally, verdinexor has shown promise in inhibiting viral replication and modulating inflammatory responses in models of influenza and HIV .

The synthesis of verdinexor involves multi-step organic reactions that typically include:

  • Formation of Key Intermediates: Initial reactions create necessary intermediates through standard organic synthesis techniques such as nucleophilic substitutions and coupling reactions.
  • Cyclization: Key intermediates undergo cyclization to form the core structure of verdinexor.
  • Fluorination: The introduction of fluorine atoms is achieved using fluorinating agents to enhance the compound's potency and selectivity.
  • Purification: The final product is purified using techniques like crystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Specific details on each synthetic step can vary based on proprietary methods used by pharmaceutical companies .

Verdinexor has several notable applications:

  • Veterinary Oncology: It is primarily used for treating lymphoma in dogs, providing a new therapeutic option for this aggressive cancer type .
  • Antiviral Therapy: Investigational applications include treating viral infections such as influenza and potentially HIV by disrupting viral replication mechanisms .
  • Research Tool: As a selective inhibitor of nuclear export, it serves as a valuable tool in research settings to study cellular processes related to nuclear transport.

Interaction studies indicate that verdinexor can affect various biological pathways due to its role in inhibiting CRM1-mediated nuclear export. Notably:

  • It may interact with other drugs that influence hematologic parameters, necessitating careful monitoring during treatment.
  • Studies have shown that food intake significantly affects its pharmacokinetics, with increased absorption observed when administered with food .

Adverse effects reported in clinical studies include thrombocytopenia and gastrointestinal disturbances, underscoring the need for veterinary oversight during treatment .

Several compounds share structural or functional similarities with verdinexor. Here are some notable examples:

Compound NameMechanism of ActionPrimary UseUnique Aspects
KPT-8602Selective inhibitor of nuclear exportOncology (various cancers)Enhanced potency compared to verdinexor
SelinexorSelective inhibitor of nuclear exportOncology (multiple myeloma)Approved for human use; different indications
Leptomycin BInhibits CRM1-mediated nuclear exportResearch (cell biology studies)Natural product; broader spectrum activity

Verdinexor's uniqueness lies in its specific application for canine lymphoma and its investigational status for antiviral therapies, distinguishing it from other compounds that may target similar pathways but are aimed at different diseases or species .

Verdinexor (C₁₈H₁₂F₆N₆O) is a small-molecule selective inhibitor of nuclear export (SINE) with a molecular weight of 442.32 g/mol. Its IUPAC name is (2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-N′-(2-pyridinyl)acrylohydrazide, reflecting its core structural features. The molecule contains:

  • A 1,2,4-triazole ring substituted with two trifluoromethylphenyl groups at the 3-position.
  • A Z-configured acrylohydrazide side chain linked to a 2-pyridinyl group.
  • Six fluorine atoms distributed across two trifluoromethyl (-CF₃) substituents, contributing to its lipophilicity.

The Z-isomer configuration of the double bond in the acrylohydrazide moiety is critical for its biological activity, as it ensures proper spatial orientation for binding to the exportin-1 (XPO1) protein. No other stereoisomers or tautomeric forms have been reported in the literature.

Synthesis Pathways and Synthetic Analogues

Verdinexor is synthesized via a multi-step process involving:

  • Triazole ring formation: Reacting 3,5-bis(trifluoromethyl)phenyl hydrazine with a cyanate derivative to form the 1,2,4-triazole core.
  • Acrylohydrazide coupling: Introducing the Z-configured acrylohydrazide side chain through a Michael addition reaction.
  • Pyridinyl group incorporation: Final functionalization with 2-aminopyridine.

Key synthetic intermediates include 3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole and Z-acrylohydrazide precursors.

Synthetic Analogues:

CompoundStructural VariationBiological Target
SelinexorReplacement of pyridinyl with morpholineXPO1 inhibition
KPT-8602Modified trifluoromethyl positioningEnhanced XPO1 occupancy
KPT-350Bulkier side chainsReduced potency

These analogues highlight the importance of the trifluoromethyl groups and acrylohydrazide configuration for XPO1 binding.

Physicochemical Properties and Stability Profiling

PropertyValue/Description
Molecular FormulaC₁₈H₁₂F₆N₆O
Molecular Weight442.32 g/mol
Solubility (25°C)DMSO: 88 mg/mL; Ethanol: 11 mg/mL
LogP (Predicted)3.8 (high lipophilicity)
pKa~4.5 (hydrazide group)
StabilityStable at RT; degrades in strong acids/bases

The trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation. The compound exhibits poor aqueous solubility but high permeability, aligning with its oral bioavailability.

Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals that verdinexor adopts a planar conformation in the solid state, stabilized by intramolecular hydrogen bonds between the triazole N-H and hydrazide carbonyl. Key findings include:

  • The Z-configuration of the acrylohydrazide moiety positions the pyridinyl group for optimal interaction with XPO1’s hydrophobic groove.
  • Trifluoromethyl groups occupy deep pockets in XPO1’s nuclear export signal (NES) binding site, as shown in co-crystallization studies.
  • Conformational rigidity imposed by the triazole ring minimizes entropy loss upon binding.

Table 1: Key Crystallographic Parameters for Verdinexor-XPO1 Complex

ParameterValue
Binding Affinity (Kd)0.04 μM
XPO1 Occupancy (50%)0.34 μM
Key InteractionsHydrophobic (CF₃), H-bonding

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

442.09767800 g/mol

Monoisotopic Mass

442.09767800 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

85Q03215IW

Related CAS

1656285-28-7

Wikipedia

Verdinexor

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gravina GL, Senapedis W, McCauley D, Baloglu E, Shacham S, Festuccia C. Nucleo-cytoplasmic transport as a therapeutic target of cancer. J Hematol Oncol. 2014 Dec 5;7:85. doi: 10.1186/s13045-014-0085-1. Review. PubMed PMID: 25476752; PubMed Central PMCID: PMC4272779.
2: Tan M, Wettersten HI, Chu K, Huso DL, Watnick T, Friedlander S, Landesman Y, Weiss RH. Novel inhibitors of nuclear transport cause cell cycle arrest and decrease cyst growth in ADPKD associated with decreased CDK4 levels. Am J Physiol Renal Physiol. 2014 Dec 1;307(11):F1179-86. doi: 10.1152/ajprenal.00406.2014. Epub 2014 Sep 18. PubMed PMID: 25234309; PubMed Central PMCID: PMC4254973.
3: Breit MN, Kisseberth WC, Bear MD, Landesman Y, Kashyap T, McCauley D, Kauffman MG, Shacham S, London CA. Biologic activity of the novel orally bioavailable selective inhibitor of nuclear export (SINE) KPT-335 against canine melanoma cell lines. BMC Vet Res. 2014 Jul 15;10:160. doi: 10.1186/1746-6148-10-160. PubMed PMID: 25022346; PubMed Central PMCID: PMC4105800.
4: Perwitasari O, Johnson S, Yan X, Howerth E, Shacham S, Landesman Y, Baloglu E, McCauley D, Tamir S, Tompkins SM, Tripp RA. Verdinexor, a novel selective inhibitor of nuclear export, reduces influenza a virus replication in vitro and in vivo. J Virol. 2014 Sep 1;88(17):10228-43. doi: 10.1128/JVI.01774-14. Epub 2014 Jun 25. PubMed PMID: 24965445; PubMed Central PMCID: PMC4136318.
5: London CA, Bernabe LF, Barnard S, Kisseberth WC, Borgatti A, Henson M, Wilson H, Jensen K, Ito D, Modiano JF, Bear MD, Pennell ML, Saint-Martin JR, McCauley D, Kauffman M, Shacham S. Preclinical evaluation of the novel, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) KPT-335 in spontaneous canine cancer: results of a phase I study. PLoS One. 2014 Feb 4;9(2):e87585. doi: 10.1371/journal.pone.0087585. eCollection 2014. PubMed PMID: 24503695; PubMed Central PMCID: PMC3913620.

Explore Compound Types